Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7-6(10)5-11-12(7)4/h5H,10H2,1-4H3 |
InChI Key |
BJTSLECJKKXHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NN1C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Methylhydrazine
- Starting Material : β-Ketonitriles (e.g., tert-butyl 3-cyano-3-oxopropanoate) are condensed with methylhydrazine in refluxing ethanol.
- Cyclization : The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, forming a hydrazone intermediate. Subsequent cyclization yields the pyrazole core.
- Amination : The nitrile group at position 4 is hydrolyzed to an amine using acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O).
Key Data :
- Yield : 65–75% (isolated after column chromatography).
- Regioselectivity : Controlled by steric effects of the tert-butyl group, favoring 1-methyl-4-amino substitution.
- Characterization :
Reductive Amination of Pyrazole Ketones
- Intermediate Synthesis : tert-Butyl 1-methyl-5-carboxylate-1H-pyrazole-4-ketone is prepared via Friedländer condensation.
- Imine Formation : The ketone reacts with aqueous ammonia to form an imine.
- Reduction : Sodium cyanoborohydride reduces the imine to the amine in methanol at 0°C.
Key Data :
- Yield : 55–60% (two-step).
- Limitation : Requires pre-functionalized pyrazole ketones, limiting scalability.
Microwave-Assisted Cyclization
- Reactants : tert-Butyl acrylate derivatives and methylhydrazine hydrate.
- Conditions : Microwave irradiation (90 W, 120°C, 1–2 h) in toluene with K₂CO₃.
- Work-Up : Filtration and recrystallization from ethanol/water.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | High | Moderate | Low |
| Reductive Amination | 55–60 | Moderate | Low | High |
| Microwave Cyclization | 80–85 | High | High | Moderate |
Optimization Strategies
- Solvent-Free Conditions : Improved yields (78–82%) by eliminating solvent during cyclocondensation.
- Catalytic Bases : Use of NaHCO₃ or K₂CO₃ minimizes ester hydrolysis during amination.
- Purification : Recrystallization from hexane/ethyl acetate (3:1) enhances purity (>99% by HPLC).
Challenges and Solutions
- Regiochemical Control : Steric bulk of tert-butyl directs substitution to position 4. Electron-withdrawing groups (e.g., nitriles) further enhance selectivity.
- Amino Group Stability : Boc protection or in situ reduction (e.g., H₂/Pd-C) prevents oxidation during storage.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a spirocyclic structure and multiple functional groups, which makes it useful in various scientific research applications.
Scientific Research Applications
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is used in chemistry, biology, medicine, and industry.
Chemistry Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate serves as a building block in synthesizing complex organic molecules.
Biology Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is explored for potential use in drug development, particularly in designing new pharmaceuticals.
Industry Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is utilized in developing new materials with specific properties, such as polymers and catalysts.
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions.
Oxidation The amino group can be oxidized to form nitro derivatives.
Reduction Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be reduced to form amine derivatives.
Substitution The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Differences :
- Substituent positions: The target compound’s amino group at position 4 distinguishes it from analogs with amino groups at position 3.
- Ester groups: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl esters (e.g., Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, CAS 110860-60-1), which may degrade faster in biological systems .
Physicochemical Properties
Research Findings and Trends
- Synthetic Efficiency: Boc protection strategies (e.g., ) are widely adopted for amino-pyrazole derivatives, with yields exceeding 85% under optimized conditions.
Biological Activity
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (TBAPC) is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
TBAPC is characterized by a unique pyrazole structure that includes a tert-butyl group and an amino functional group. Its molecular formula is CHNO with a molecular weight of approximately 183.21 g/mol. The compound exhibits high solubility in organic solvents and favorable gastrointestinal absorption, making it suitable for oral administration in therapeutic formulations.
Anticancer and Anti-inflammatory Properties
Research indicates that TBAPC may act as a potential inhibitor of specific enzymes involved in inflammatory processes and cancer pathways. Notably, its derivatives have shown promise in inhibiting Bruton's tyrosine kinase (BTK), which plays a critical role in the treatment of autoimmune diseases and certain cancers.
The compound's anti-inflammatory properties were highlighted in studies examining its effects on cyclooxygenase (COX) enzymes. For instance, TBAPC demonstrated significant inhibition of COX-2 activity, with IC values indicating potent anti-inflammatory effects .
Antiviral Activity
In the context of antiviral research, TBAPC derivatives have been evaluated for their activity against HIV-1. A study reported the discovery of pyrazole-based compounds that exhibited non-toxic and dose-dependent inhibition of HIV-1 replication, suggesting potential applications in antiviral therapy .
Structure-Activity Relationships (SAR)
The biological activity of TBAPC can be significantly influenced by its structural modifications. Comparative studies with similar pyrazole compounds reveal how variations in substitution patterns affect efficacy:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | 1018446-95-1 | 0.67 | Different methyl substitution pattern |
| Tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 122155019 | 0.70 | Variation in amino position |
| Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271230 | 0.78 | Halogen substitution affecting reactivity |
| Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 82176761 | 0.80 | Presence of an aldehyde group |
The uniqueness of TBAPC lies in its specific substitution pattern, which enhances its biological activity compared to other similar compounds.
Synthesis Methods
The synthesis of TBAPC typically involves multi-step organic reactions that allow for efficient production while enabling modifications to enhance efficacy and selectivity. Common methods include:
- Condensation Reactions : Combining appropriate precursors to form the pyrazole core.
- Functional Group Modifications : Introducing or modifying amino and carboxyl groups to optimize biological activity.
These synthetic approaches are crucial for developing derivatives with improved pharmacological properties.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of TBAPC and its derivatives:
- Anticancer Activity : In vitro studies demonstrated that TBAPC derivatives inhibited cancer cell proliferation through targeted enzyme inhibition.
- Anti-inflammatory Effects : The compound was shown to reduce inflammation markers in cellular models, supporting its potential use as an anti-inflammatory agent.
Example Study Findings
In a recent study evaluating various pyrazole derivatives, TBAPC was found to exhibit significant inhibitory activity against COX enzymes, with a reported IC value comparable to leading anti-inflammatory drugs .
Additionally, SAR studies revealed that modifications at the amino group significantly impacted the compound's binding affinity to target enzymes, underscoring the importance of structural diversity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
